molecular formula C18H21N3O5S B11152304 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11152304
M. Wt: 391.4 g/mol
InChI Key: GLLNHURCBKAQCU-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiophene ring and a quinazolinone moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 391.4 g/mol. The compound features a dioxido-thiophene structure combined with a hydroxylated quinazolinone, which may enhance its pharmacological profile compared to similar compounds that lack these specific functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the thiophene and quinazolinone moieties allows for potential binding interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: It may interact with receptors in the central nervous system or other tissues, influencing physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. Its structural components are believed to facilitate interactions with cancer cell targets, leading to apoptosis (programmed cell death) in various cancer types.

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in preliminary studies. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Effects

Preliminary data suggest that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapy.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Study 1 Investigated the anticancer effects on human breast cancer cells; results indicated significant apoptosis induction at specific concentrations.
Study 2 Evaluated anti-inflammatory effects in a rodent model; demonstrated reduced inflammatory markers compared to control groups.
Study 3 Assessed antimicrobial activity against Staphylococcus aureus; showed inhibition at low micromolar concentrations.

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide has been investigated for its potential as an anticancer agent . The quinazolinone derivative is known for inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can modulate pathways related to cell growth and apoptosis, suggesting that this compound may also exhibit similar properties .

The compound's biological activity is attributed to its interaction with various biomolecules. The presence of the dioxido group enhances its reactivity, allowing it to participate in redox reactions. Research has shown that compounds with dioxido-thiophene structures may improve solubility and bioavailability, which are critical factors for therapeutic efficacy in anticancer treatments .

Pharmacological Studies

In vitro studies have demonstrated the compound's ability to influence cellular responses by targeting specific signaling pathways. Investigations into its binding affinity to enzymes such as the epidermal growth factor receptor are crucial for understanding its mechanism of action .

Case Studies

Case Study 1: Anticancer Activity
A study focusing on quinazolinone derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cancer progression.

Case Study 2: Antimicrobial Properties
Research has indicated that derivatives of this compound may also possess antimicrobial properties. The unique combination of functional groups allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C18H21N3O5S/c22-16(19-13-9-11-27(25,26)12-13)8-2-1-5-10-21-17(23)14-6-3-4-7-15(14)20-18(21)24/h3-4,6-7,9,11,13H,1-2,5,8,10,12H2,(H,19,22)(H,20,24)

InChI Key

GLLNHURCBKAQCU-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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